15-Epi-Danshenol-A

Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a field dedicated to the isolation, structure elucidation, and study of chemical compounds derived from natural sources. Within this discipline, the abietane (B96969) diterpenoids represent a significant and structurally diverse group of secondary metabolites. These compounds are characterized by a tricyclic carbon skeleton.

15-Epi-Danshenol-A was identified as part of a phytochemical investigation into the roots of Salvia miltiorrhiza, a plant widely used in traditional medicine. nih.gov The isolation and structural identification of such compounds are foundational to natural products chemistry, often employing techniques like chromatography and spectroscopy to determine their precise atomic arrangement. nih.govnih.gov The characterization of this compound contributes to the ever-expanding library of known natural compounds and provides a basis for further investigation into its chemical properties and potential biological activities.

A study on the diterpenoids from Salvia miltiorrhiza led to the isolation of 26 such compounds, including this compound, which was denoted as compound 18 in this particular research. nih.gov The structural elucidation of these compounds was achieved through comprehensive spectroscopic analysis. nih.gov

Significance of Abietane Diterpenoids from Salvia Species in Chemical Biology Research

The genus Salvia is a rich source of abietane diterpenoids, which have garnered considerable attention in chemical biology research due to their wide array of biological activities. researchgate.net These compounds have been investigated for their potential applications in various areas of human health.

Research has demonstrated that abietane diterpenoids from Salvia species possess a broad spectrum of biological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.netnih.gov For instance, Danshenol A, an isomer of this compound, has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), suggesting potential anti-atherosclerotic effects. nih.govresearchgate.netnih.gov

A key area of interest is the immune-modulating activity of these compounds. nih.govacs.org A study focusing on diterpenoids from Salvia miltiorrhiza evaluated their effects on the proliferation of human B lymphoblastoid cells (HMy2.CIR). nih.gov In this study, this compound (referred to as compound 18) was found to inhibit the proliferation of these immune cells in a manner that was dependent on the concentration used. nih.gov This finding highlights the potential of this compound as a tool for studying immune responses and as a lead compound for the development of new therapeutic agents.

The diverse biological activities of abietane diterpenoids underscore their importance as subjects of ongoing research. The study of compounds like this compound not only expands our understanding of the chemical diversity of the natural world but also provides valuable molecular probes for investigating complex biological systems.

Structure

3D Structure

Properties

IUPAC Name |

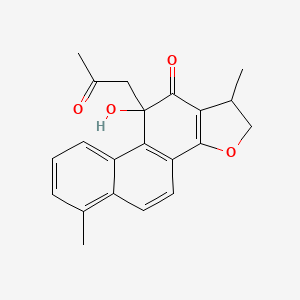

10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKPUPMMFGHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 15 Epi Danshenol a

Botanical Sources and Distribution

The primary known natural reservoir of 15-Epi-Danshenol-A is found within the plant kingdom, specifically within the genus Salvia. Research has pinpointed its presence in the roots of select species, often alongside its structural isomer, Danshenol A.

Isolation from Salvia glutinosa Roots

Scientific investigations have firmly established the roots of Salvia glutinosa, commonly known as glutinous sage, as a key botanical source of this compound. nih.govfrontiersin.org Early studies into the chemical constituents of this plant led to the successful isolation and characterization of this compound. The isolation process from S. glutinosa roots typically involves the extraction of the dried and powdered root material with a suitable organic solvent, followed by a series of chromatographic separations to purify the target molecule.

Co-occurrence with Danshenol A in Salvia Species

A noteworthy characteristic of the phytochemical profile of certain Salvia species is the co-occurrence of this compound and its epimer, Danshenol A. nih.govfrontiersin.org While both compounds have been isolated from Salvia glutinosa, Danshenol A has also been identified in other species such as Salvia miltiorrhiza. However, quantitative analyses have indicated that Danshenol A is present in much lower concentrations in S. miltiorrhiza compared to other prominent tanshinones. nih.gov In contrast, S. glutinosa appears to be a more significant source of both Danshenol A and this compound. The simultaneous presence of these two isomers highlights the complex biosynthetic pathways operating within these plants.

Table 1: Distribution of Danshenol A and Related Compounds in Salvia Species

| Compound | Salvia miltiorrhiza | Salvia glutinosa |

| Danshenol A | Detected (low concentration) | Present |

| This compound | Not reported | Present |

| Tanshinone IIA | High concentration | Lower concentration |

| Cryptotanshinone | High concentration | Lower concentration |

Advanced Extraction and Purification Techniques for Diterpenoids

The isolation of this compound and other related diterpenoids from their natural matrices necessitates the application of advanced and optimized extraction and purification methodologies. These techniques are crucial for obtaining high-purity compounds suitable for further scientific investigation.

Solvent-Based Extraction Optimization

The initial and one of the most critical steps in the isolation of this compound is the solvent-based extraction from the plant material. The choice of solvent and extraction conditions significantly influences the yield and purity of the target compound. For abietane (B96969) diterpenoids, which are generally lipophilic, various organic solvents are employed.

Studies on the extraction of similar compounds from Salvia species have explored the efficacy of different solvents and methods. For instance, research on the extraction of abietane-type diterpenes from Salvia officinalis, Salvia fruticosa, and Salvia rosmarinus has compared various techniques, including maceration, decoction, and turbulent flow extraction, with solvents ranging from aqueous mixtures to oils. mdpi.com The optimization of parameters such as the drug-to-solvent ratio, temperature, and extraction time is paramount for maximizing the recovery of these compounds. For example, in the extraction of abietane diterpenes from rosemary, a drug-to-solvent ratio of 1:10 w/w with heating at 65°C for 6 hours was found to be highly efficient. mdpi.com Methanolic extraction using an ultrasonic water bath has also been effectively utilized for isolating abietane-type diterpenes from Salvia microphylla. mdpi.com

Table 2: Comparison of Extraction Methods for Abietane-Type Diterpenes from Salvia Species

| Extraction Method | Solvent | Key Findings |

| Maceration (in oil) | Olive Oil | More efficient at room temperature for 21 days than heating at 65°C for 6 hours. mdpi.com |

| Decoction | Water | Richer source of metabolites compared to infusions for the studied Salvia species. mdpi.com |

| Turbulent Flow Extraction | Water | Most efficient for rosemary when performed under heating. mdpi.com |

| Ultrasonic-Assisted Extraction | Methanol | Effective for extracting abietane-type diterpenes from Salvia microphylla. mdpi.com |

Chromatographic Separation Protocols (e.g., UHPLC-DAD-MS)

Following the initial extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of co-extracted compounds. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is a powerful and widely used analytical tool for this purpose. nih.govfrontiersin.org

This technique offers high resolution, sensitivity, and speed, allowing for the effective separation of closely related isomers like this compound and Danshenol A. A typical UHPLC-DAD-MS method for the analysis of diterpenoids in Salvia involves a reversed-phase column, such as a C18 column, and a gradient elution system. The mobile phase often consists of a mixture of water (containing a small amount of acid, like formic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724). The gradient is programmed to gradually increase the proportion of the organic solvent, which allows for the sequential elution of compounds with varying polarities.

The DAD provides ultraviolet-visible spectra of the eluting compounds, which aids in their identification, while the MS detector provides information about their molecular weight and fragmentation patterns, further confirming their identity. nih.gov For instance, a published method for the quantification of tanshinones in S. glutinosa and S. miltiorrhiza utilized a Kinetex C18 column with a water-acetonitrile gradient. frontiersin.org

Table 3: Example of a UHPLC Gradient for Diterpenoid Separation in Salvia Species

| Time (min) | % Water (A) | % Acetonitrile (B) |

| 0 | 58 | 42 |

| 5 | 55 | 45 |

| 11 | 44 | 56 |

| 16 | 15 | 85 |

| 20 | 5 | 95 |

This is an exemplary gradient and may be optimized for specific applications. frontiersin.org

Isolation from Plant Cell Cultures (e.g., Salvia miltiorrhiza)

Plant cell culture technology offers a promising and sustainable alternative to the extraction from wild or cultivated plants for the production of valuable secondary metabolites. While the direct isolation of this compound from Salvia miltiorrhiza cell cultures has not been explicitly reported, numerous studies have demonstrated the successful isolation of a wide array of other abietane diterpenoids, including tanshinones, from such systems. researchgate.netmdpi.com

The establishment of S. miltiorrhiza cell suspension or hairy root cultures allows for the controlled production of these compounds in a laboratory setting. The process involves inducing callus formation from plant explants and then transferring the callus to a liquid medium for suspension culture or inducing hairy root formation through genetic transformation. The diterpenoids are then extracted from the cultured cells or roots. For example, a study on Salvia miltiorrhiza cell cultures led to the isolation of two new diterpenoids, epi-danshenspiroketallactone A and normiltioane, along with 21 other known compounds. researchgate.net This demonstrates the potential of in vitro systems to produce a diverse range of abietane diterpenoids. Further research may explore the possibility of eliciting the production of this compound in these controlled environments.

Biosynthetic Pathways and Precursors of Danshenol Type Diterpenoids

Proposed Enzymatic Steps in Abietane (B96969) Diterpenoid Biosynthesis

The biosynthesis of abietane diterpenoids, the family to which danshenols belong, originates from the general terpenoid pathway. The universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), undergoes a series of cyclization and oxidation reactions to form the characteristic tricyclic abietane skeleton. mdpi.comacs.org

The initial committed step involves the cyclization of GGPP, which is primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells. frontiersin.orgnih.gov This cyclization is a two-step process catalyzed by a pair of diterpene synthases (diTPSs). First, a class II diTPS, copalyl diphosphate (B83284) synthase (CPPS), protonates the terminal olefin of GGPP and catalyzes a cascade of cyclizations to form (+)-copalyl diphosphate ((+)-CPP). mdpi.com Subsequently, a class I diTPS, miltiradiene (B1257523) synthase (MiS), facilitates the ionization of the diphosphate group from (+)-CPP and orchestrates a further cyclization and rearrangement to yield the pivotal intermediate, miltiradiene. mdpi.com

Miltiradiene then undergoes spontaneous, non-enzymatic oxidation to form abietatriene (B1232550). nih.gov The subsequent crucial step is the aromatic hydroxylation of abietatriene at the C-12 position to produce ferruginol (B158077), a key branch-point intermediate in the biosynthesis of many abietane diterpenoids. nih.gov This reaction is catalyzed by a specific cytochrome P450 monooxygenase, CYP76AH1. nih.gov Further oxidative modifications of the abietane core, catalyzed by a suite of other cytochrome P450 enzymes (CYPs) and 2-oxoglutarate-dependent dioxygenases (2OGDs), lead to the vast structural diversity observed in this class of compounds. nih.govnih.gov For instance, enzymes like CYP76AH3 and CYP76AK1 are known to be involved in subsequent hydroxylations at various positions of the ferruginol scaffold, leading to a bifurcating pathway towards different tanshinones. nih.gov

Investigation of Intermediates and Precursors in Salvia Species

The elucidation of the biosynthetic pathway of danshenol-type diterpenoids has been significantly advanced by studies on various Salvia species, most notably Salvia miltiorrhiza, a prominent herb in traditional Chinese medicine. The roots of this plant are a rich source of a variety of abietane diterpenoids, including the well-known tanshinones and the less-studied danshenols.

Isotope-labeling studies and the analysis of metabolic profiles in S. miltiorrhiza have confirmed that the biosynthesis of these compounds proceeds through the MEP pathway, with GGPP serving as the primary precursor. frontiersin.org The identification of key intermediates such as miltiradiene and ferruginol in S. miltiorrhiza has been instrumental in piecing together the early steps of the pathway. mdpi.com The characterization of the enzymes responsible for their formation, namely SmCPS1 and SmKSL1 (the S. miltiorrhiza orthologs of CPPS and MiS, respectively), has further solidified this understanding. mdpi.com

The investigation into the downstream modifications from ferruginol is an active area of research. A variety of hydroxylated and quinone-containing abietane diterpenoids have been isolated from Salvia species, suggesting a complex network of enzymatic reactions. For example, the enzyme Sm2OGD25, a 2-oxoglutarate-dependent dioxygenase from S. miltiorrhiza, has been shown to catalyze the hydroxylation of sugiol (B1681179) (a derivative of ferruginol) at the C-15 and C-16 positions, highlighting the role of this enzyme class in generating structural diversity. nih.gov While the precise enzymatic steps leading from ferruginol to the danshenol scaffold are not yet fully elucidated, the presence of various oxidized intermediates in Salvia extracts provides valuable clues for future research aimed at identifying the specific CYPs and other enzymes involved.

Stereochemical Divergence in Isomer Formation (e.g., 15-Epi-Danshenol-A vs. Danshenol A)

A fascinating aspect of natural product biosynthesis is the precise control of stereochemistry, which often dictates the biological activity of a molecule. The existence of stereoisomers such as this compound and Danshenol A, which differ only in the configuration at the C-15 position, points to the involvement of highly specific enzymatic control during their biosynthesis.

The exact enzymatic mechanism responsible for the formation of these two distinct epimers remains to be definitively established. However, several plausible hypotheses can be put forward based on our current understanding of terpenoid biosynthesis. One possibility is the existence of two distinct, stereospecific enzymes that act on a common precursor to produce either this compound or Danshenol A. These enzymes would likely be from the cytochrome P450 or 2-oxoglutarate-dependent dioxygenase families, which are known to catalyze a wide range of stereospecific reactions in terpenoid metabolism. nih.govnih.gov

Another intriguing possibility is the action of an epimerase, an enzyme that can invert the stereochemistry at a specific chiral center. While less commonly reported in the context of diterpenoid biosynthesis compared to other enzyme classes, epimerases are known to play crucial roles in the metabolism of various natural products. The enzyme could potentially act on Danshenol A to produce this compound, or vice versa, or on an earlier intermediate in the pathway.

Furthermore, the stereochemical outcome of a reaction can sometimes be influenced by the conformation of the substrate within the enzyme's active site. It is conceivable that a single, somewhat flexible enzyme could catalyze the formation of both epimers, with the ratio of the two products being dependent on subtle environmental factors or the presence of specific co-factors that influence the conformational dynamics of the enzyme-substrate complex. The multiproduct nature of some terpene synthases, where a single enzyme can produce a variety of stereochemically distinct products from a single substrate, provides a precedent for such a scenario. rsc.org

Ultimately, the definitive elucidation of the stereochemical divergence between this compound and Danshenol A will require the identification and characterization of the specific enzyme(s) involved. This will likely involve a combination of transcriptomic analysis of Salvia species, heterologous expression of candidate genes, and in vitro enzymatic assays with putative precursors. Unraveling this stereochemical puzzle will not only provide fundamental insights into the intricacies of plant natural product biosynthesis but also open up avenues for the targeted production of specific, biologically active stereoisomers.

Chemical Synthesis Strategies for 15 Epi Danshenol a and Analogs

Total Synthesis Approaches to the Danshenol Carbon Skeleton

The total synthesis of the danshenol carbon skeleton, a tricyclic system with an appended furan (B31954) ring, can be approached through various strategic disconnections. A common theme in the synthesis of related abietane (B96969) diterpenoids, such as the tanshinones, involves the construction of the core rings followed by the late-stage formation of the furan moiety. researchgate.net

One of the pioneering total syntheses of a related tanshinone, tanshinone I, was achieved by Baillie and Thomson in 1968. researchgate.net Their approach utilized podocarpic acid as a starting material, which already contains the tricyclic abietane core. The synthesis involved dehydrogenation to form a phenanthrol derivative, followed by a series of transformations to introduce the quinone functionality. The furan ring was then constructed in the final stages of the synthesis. researchgate.net

A more convergent approach often employed is the Diels-Alder reaction to construct the central ring system. For instance, the synthesis of tanshinone I has been accomplished by reacting 2-methylstyrene (B165405) with 2-methoxy-1,4-benzoquinone. researchgate.net This cycloaddition reaction efficiently builds the phenanthrenequinone (B147406) core, which can then be further elaborated to form the furan ring, yielding the final product. researchgate.net These foundational strategies for assembling the core structure of tanshinones provide a blueprint for the potential total synthesis of danshenols.

Key Synthetic Transformations in Abietane Diterpenoid Synthesis:

| Transformation | Reagents/Conditions | Purpose |

| Dehydrogenation | Selenium powder | Aromatization of a cyclic system |

| Diels-Alder Reaction | Diene and Dienophile (e.g., 2-methylstyrene and a benzoquinone) | Construction of the tricyclic core |

| Furan Ring Formation | Feist-Bénary reaction (e.g., with chloroacetone) | Annulation of the furan ring |

| C-H Functionalization | Palladium or Iridium catalysts | Regioselective introduction of functional groups |

Semi-Synthesis and Derivatization from Natural Abietane Precursors

Given the structural complexity of 15-Epi-Danshenol-A, semi-synthesis from readily available natural abietane precursors presents an attractive and often more efficient alternative to total synthesis. The most common starting materials for this approach are (+)-dehydroabietic acid and ferruginol (B158077), which are abundant in pine resin and certain plants. nih.gov

Numerous studies have demonstrated the successful modification of the abietane skeleton to produce a wide array of biologically active derivatives. nih.gov These modifications often target the aromatic C-ring and the isopropyl group. For instance, the synthesis of various heterocyclic derivatives of abietane, including those with fused pyridine (B92270) and indole (B1671886) rings, has been reported. researchgate.net

A key strategy in the semi-synthesis of danshenol-type compounds would involve the functionalization of the C-ring of a precursor like dehydroabietic acid to introduce the necessary oxygenation pattern, followed by the construction of the furan ring. The synthesis of various oxidized diterpenoids from the abietane skeleton has been achieved through selective oxidation reactions, which could serve as a useful precedent. researchgate.net

Stereoselective Synthesis of 15-Epi-Isomers

The "15-epi" designation in this compound indicates a specific stereochemical configuration at the 15-position. The control of stereochemistry is a paramount challenge in the synthesis of complex natural products. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities.

While a specific stereoselective synthesis for this compound has not been detailed in the literature, general principles of asymmetric synthesis can be applied. For the construction of chiral centers, methods such as the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions are employed. For example, in the synthesis of other complex molecules, stereoselective reductions or alkylations are often key steps to set the desired stereochemistry.

In the context of abietane diterpenoids, achieving the correct stereochemistry at the three contiguous stereocenters of the decalin core is a significant hurdle. nih.gov Strategies often rely on controlling the facial selectivity of reactions on a pre-existing ring system. For instance, the stereoselective introduction of a methyl group at a specific position has been a key step in the synthesis of certain sterol biosynthesis inhibitors. organicchemistrydata.org

Biomimetic Synthesis Concepts in Danshenol-Type Compound Formation

Biomimetic synthesis is a powerful strategy that seeks to mimic the biosynthetic pathways that occur in nature to construct complex molecules. nih.gov This approach can often lead to highly efficient and elegant syntheses. The biosynthesis of abietane diterpenoids, including the danshenols, is believed to proceed from geranylgeranyl diphosphate (B83284) (GGPP) through a series of enzymatic cyclizations. frontiersin.org

A key step in the biosynthesis of many terpenes is a polyene cyclization cascade, where a linear precursor is folded and cyclized to form the characteristic ring systems. acs.org Laboratory syntheses have successfully mimicked this process using Lewis acids to initiate the cyclization of appropriately designed polyene substrates. acs.org This strategy has been used to construct the tricyclic skeleton of abietane-type diterpenoids with excellent stereoselectivity. nih.gov

Inspired by biosynthetic pathways, the late-stage functionalization of the abietane core is another biomimetic concept. Nature employs enzymes like cytochrome P450 monooxygenases to introduce oxygen atoms at specific positions. figshare.com Synthetic chemists have developed methods for site-selective C-H functionalization that can mimic these enzymatic oxidations, providing a powerful tool for the synthesis of highly oxygenated diterpenoids. nih.govfigshare.com A biomimetic synthesis of danshenols could, therefore, involve an initial polyene cyclization to form the basic abietane skeleton, followed by selective oxidation and furan ring formation.

Structural Elucidation and Stereochemical Characterization of 15 Epi Danshenol a

Application of High-Resolution Spectroscopic Techniques

The foundational step in characterizing 15-Epi-Danshenol-A involves a suite of high-resolution spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the molecule's connectivity, molecular weight, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For this compound, a comprehensive analysis of its ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments such as COSY, HSQC, and HMBC, would be essential to assign the chemical shifts for each proton and carbon atom. This allows for the establishment of the carbon skeleton and the placement of functional groups.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| 16 | ||

| 17 | ||

| 18 | ||

| 19 | ||

| 20 | ||

| 21 | ||

| 22 | ||

| (Note: This table is a template and requires experimental data for completion.) |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement. This precision allows for the unambiguous determination of the molecular formula. Based on available data for related compounds, the molecular formula for this compound is C₂₁H₂₀O₄, corresponding to a molecular weight of 336.38 g/mol . glpbio.com The fragmentation pattern observed in the mass spectrum would further provide valuable structural information, corroborating the data obtained from NMR spectroscopy.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

While NMR and MS can define the connectivity of a molecule, chiroptical techniques like Circular Dichroism (CD) are indispensable for determining its absolute configuration in solution. Chiral molecules absorb left and right circularly polarized light differently, resulting in a characteristic CD spectrum.

The absolute configuration of this compound would be established by comparing its experimental CD spectrum with that of its known epimer or with spectra predicted by quantum chemical calculations. This comparison allows for the confident assignment of the stereochemistry at each chiral center, which is crucial for understanding its biological activity. The empirical assignment of absolute configuration by CD spectroscopy is a well-established method for various classes of natural products. uchicago.edu

Crystallographic Analysis for Solid-State Structure Confirmation

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise coordinates of each atom in the crystal lattice, offering an unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry.

To date, a crystal structure for this compound has not been reported in the publicly accessible Cambridge Structural Database. However, obtaining suitable crystals of this compound would allow for such an analysis, providing the ultimate proof of its structural and stereochemical features determined by other spectroscopic methods.

Computational Chemistry for Conformational and Isomeric Analysis

Computational chemistry serves as a powerful tool to complement experimental data. By employing methods such as Density Functional Theory (DFT), it is possible to model the conformational landscape of this compound and predict its spectroscopic properties.

Theoretical calculations can be used to:

Predict the relative energies of different stereoisomers, helping to confirm the assigned configuration.

Calculate theoretical NMR chemical shifts and CD spectra, which can be compared with experimental data for validation.

Analyze the conformational preferences of the molecule, providing insights into its dynamic behavior in solution.

Such computational studies are invaluable, especially when experimental data is limited or ambiguous, and play an increasingly important role in the structural elucidation of complex natural products.

Molecular Docking and Ligand Protein Interaction Studies

In Silico Modeling of Danshenol A Binding to Target Proteins (e.g., NOX4)

Molecular docking simulations have been employed to investigate the direct interaction between Danshenol A and NOX4. researchgate.netnih.gov Due to the absence of a crystal structure for NOX4, a three-dimensional (3D) model of the enzyme was constructed using homology modeling. This model was based on the X-ray crystal structure of the NADPH binding domain of a similar protein, gp91 (PDB ID: 3A1F), and the amino acid sequence of NOX4. researchgate.netnih.gov

The quality of the generated NOX4 model was validated, ensuring its suitability for docking studies. nih.gov Subsequent docking of Danshenol A into the active site of this NOX4 model yielded a docking score of -5.77 kcal/mol, indicating a favorable binding affinity. nih.gov The simulation revealed that Danshenol A positions itself at the entrance of the active site, where it can engage with key catalytic residues. nih.gov

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding)

The stability of the Danshenol A-NOX4 complex is maintained by a series of intermolecular interactions. nih.gov The analysis of the docked pose identified specific contacts with crucial amino acid residues within the binding pocket. nih.gov

Key interactions include:

Hydrogen Bonding: A hydrogen bond was observed between Danshenol A and the amino acid residue Gln495. nih.gov Hydrogen bonds are crucial for the specificity and stability of ligand-protein binding.

Other Contacts: The compound also makes contact with catalytic residues Lys511 and Leu529. nih.gov

These interactions collectively suggest that Danshenol A can directly bind to and potentially inhibit the activity of NOX4. nih.gov The visualization of the binding model shows the ligand (Danshenol A) colored in blue, nestled within the binding pocket surrounded by key interacting residues colored in orange. researchgate.net

Structure Activity Relationship Sar Investigations of Danshenol Type Diterpenoids

Impact of Stereochemical Configuration on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a paramount determinant of biological function. mdpi.com In nature, chiral compounds are typically produced in an enantiomerically pure form, and this specific configuration is often crucial for their interaction with biological targets such as enzymes and receptors. mdpi.com Even subtle changes in the spatial orientation of functional groups can lead to significant differences in potency and pharmacological profile. mdpi.com

While direct SAR studies on 15-Epi-Danshenol-A are not extensively documented in publicly available research, the principles derived from related compounds offer valuable predictive insights. Danshenol A, an abietane-type diterpenoid, possesses a specific stereochemical configuration. nih.gov The inversion of stereochemistry at the C-15 position to form this compound would alter the orientation of the side chain at this position. This modification could significantly impact its binding affinity to target proteins. For many natural products, such a change from the "natural" isomer to its epimer results in a substantial decrease or complete loss of biological activity. mdpi.com This is often attributed to a stereoselective uptake mechanism or a less optimal fit within the target's binding site. mdpi.com

Elucidation of Pharmacophoric Requirements for Specific Activities

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Identifying the pharmacophore of a class of compounds is a key step in drug discovery and lead optimization. nih.govmdpi.com

For Danshenol-type diterpenoids and related tanshinones, which also originate from Danshen, several key pharmacophoric features have been identified for various biological activities. nih.gov For instance, in the context of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibition, a target for metabolic diseases, the ortho-quinone moiety present in many tanshinones is a crucial feature. nih.gov Modifications to the A-ring of the tanshinone scaffold have been shown to significantly influence inhibitory activity, highlighting its importance in the pharmacophore. nih.gov

Danshenol A has demonstrated notable anti-inflammatory properties, such as the inhibition of TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1). nih.govresearchgate.net The pharmacophore for this activity likely involves the abietane (B96969) skeleton and the specific arrangement of its functional groups. The catechol group, or its oxidized quinone form, is often considered essential for the antimicrobial and antioxidant activities of abietatriene (B1232550) diterpenoids. rsc.org The presence and position of hydroxyl and other functional groups on the aromatic ring are critical for these interactions.

For this compound, while the core abietane structure remains, the altered stereochemistry at C-15 could disrupt the optimal presentation of pharmacophoric features to its biological target. The spatial reorientation of the side chain might hinder key interactions, such as hydrogen bonds or hydrophobic interactions, that are essential for its biological effect.

Comparative Analysis of Biological Profiles Across Danshenol and Related Diterpenoid Derivatives

Comparing the biological activities of Danshenol A with its derivatives and other related diterpenoids provides a broader understanding of the structural requirements for efficacy. Diterpenoids, in general, exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and cardiovascular effects. rsc.orgnih.govresearchgate.net

Danshenol A itself has been reported to possess anti-inflammatory effects superior to those of some well-known tanshinones like tanshinone IIA in certain assays. nih.gov This suggests that the specific abietane-type structure of Danshenol A may be particularly well-suited for interacting with inflammatory pathway targets. Studies on Danshenol A have shown it can inhibit TNF-α-induced ICAM-1 expression by targeting ROS-generating NOX4, a mechanism that contributes to its anti-atherosclerotic potential. nih.govresearchgate.net

When comparing Danshenol A to its hypothetical epimer, this compound, it is plausible that the latter would exhibit a different, likely reduced, biological activity profile. The significance of stereochemistry is well-established for diterpenoids. For example, in atisine-type diterpenoid alkaloids, the complex polycyclic structure's biological effects are closely tied to their specific stereochemical configurations. nih.gov Similarly, for labdane (B1241275) diterpenoids, specific isomers are often responsible for the observed antimicrobial or anti-inflammatory effects. researchgate.netnih.gov

The table below presents a comparative overview of the known activities of Danshenol A and the general activities of related diterpenoid classes.

| Compound/Class | Skeleton Type | Key Biological Activities |

| Danshenol A | Abietane | Anti-inflammatory, Aldose reductase inhibition. nih.gov |

| Tanshinones | Abietane | 11β-HSD1 inhibition, Anti-inflammatory. nih.gov |

| Ferruginol (B158077) | Abietane | Antimicrobial, Antioxidant, Gastroprotective. rsc.org |

| Labdane Diterpenes | Labdane | Antibacterial, Antifungal, Anti-inflammatory. researchgate.netnih.gov |

| Atisine-type Diterpenoids | Atisine | Antitumor, Anti-inflammatory, Analgesic. nih.gov |

This comparative analysis underscores that while the general diterpenoid scaffold is a privileged structure for biological activity, specific stereochemical configurations and functional group patterns are critical in defining the precise nature and potency of the therapeutic effects. Therefore, the activity of this compound would be contingent on how the C-15 epimerization affects its interaction with specific biological targets relative to Danshenol A.

Preclinical Research Models for Biological Evaluation

In Vitro Cell Culture Models for Mechanistic Elucidation (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

No studies were identified that utilized Human Umbilical Vein Endothelial Cells (HUVECs) or other in vitro cell culture models to investigate the biological effects or molecular mechanisms of 15-Epi-Danshenol-A. HUVECs are a standard model for studying endothelial dysfunction, a key process in the development of atherosclerosis. Research in this area would typically involve exposing these cells to the compound and measuring various endpoints such as cell viability, inflammation, oxidative stress, and the expression of relevant genes and proteins. The absence of such data for this compound means its impact on endothelial cell biology is currently unknown.

Specific Animal Models for Pathway Validation (e.g., Atherosclerosis models)

There is no available research documenting the use of specific animal models to validate the biological pathways of this compound. Animal models of atherosclerosis, such as apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a high-fat diet, are crucial for understanding how a compound affects the development and progression of atherosclerotic plaques in vivo. The lack of studies using such models for this compound means its potential therapeutic effects or lack thereof in a complex physiological system have not been evaluated.

Further research is necessary to explore the potential biological activities of this compound and to generate the data required to populate the outlined preclinical research areas.

Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in the analysis of compounds isolated from natural sources like Salvia miltiorrhiza, the plant from which Danshenol A and its isomers are derived. These techniques are crucial for separating the compound of interest from a complex mixture, assessing its purity, and quantifying its concentration. For 15-Epi-Danshenol-A, while specific literature is sparse, the established methods for its parent compound, Danshenol A, and other related diterpenoids provide a strong framework for its analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Danshenols. academicjournals.org Typically, a reversed-phase approach is employed, utilizing a C18 column to separate the various components. nih.govjst.go.jpresearchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve adequate separation of the numerous compounds present in a crude extract. researchgate.net The mobile phase commonly consists of a mixture of an aqueous solvent (often containing a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net

Detection of the separated compounds is frequently achieved using a Diode Array Detector (DAD) or a Photo Diode Array (PDA) detector, which can measure UV-Vis absorbance across a range of wavelengths. academicjournals.org Tanshinones, a related class of diterpenoids from Salvia miltiorrhiza, exhibit strong ultraviolet (UV) absorption between 254–280 nm, providing a basis for their detection and quantification. academicjournals.org

For more sensitive and selective quantification, especially at low concentrations, HPLC is often coupled with mass spectrometry (MS). nih.govjst.go.jpresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. nih.govjst.go.jpresearchgate.netresearchgate.net In LC-MS/MS, the compound is first separated by HPLC, then ionized (e.g., via electrospray ionization - ESI), and specific precursor-to-product ion transitions are monitored in Selected Reaction Monitoring (SRM) mode. nih.govjst.go.jpresearchgate.net This technique offers high selectivity and sensitivity, making it ideal for quantifying specific isomers like this compound in complex matrices. The development of ultra-high-pressure liquid chromatography (UHPLC) methods has also allowed for faster analysis times without compromising separation efficiency. academicjournals.org

A summary of typical chromatographic conditions used for the analysis of related diterpenoids from Salvia miltiorrhiza is presented in the table below.

| Parameter | Typical Conditions | References |

| Technique | High-Performance Liquid Chromatography (HPLC), UHPLC, LC-MS, LC-MS/MS | academicjournals.orgnih.govjst.go.jpresearchgate.netresearchgate.net |

| Stationary Phase (Column) | Reversed-phase C18 | nih.govjst.go.jpresearchgate.netnih.gov |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and Water (often with formic acid) | researchgate.netresearchgate.net |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | academicjournals.org |

| Quantification Mode (for MS) | Selected Reaction Monitoring (SRM) | nih.govjst.go.jpresearchgate.net |

Bioanalytical Assay Development for In Vitro and Biological Sample Analysis

To investigate the biological effects of this compound, a variety of bioanalytical assays are employed. These assays are essential for understanding its mechanism of action and potential therapeutic applications. The methodologies used for studying Danshenol A and other active compounds from Salvia miltiorrhiza are directly applicable to its 15-epi isomer. nih.govspandidos-publications.comfrontiersin.orgscispace.com

In vitro studies are typically the first step in characterizing the biological activity of a compound. These experiments are often conducted on cultured cell lines. A fundamental assay is the assessment of cell viability, commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. spandidos-publications.com This colorimetric assay measures the metabolic activity of cells and can indicate whether a compound is cytotoxic or cytoprotective.

To explore the mechanisms underlying the observed effects, a range of molecular and cellular assays are utilized. For instance, if the compound is hypothesized to have antioxidant properties, its effect on the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and the levels of non-enzymatic antioxidants such as glutathione (B108866) (GSH) can be measured. spandidos-publications.com The levels of malondialdehyde (MDA), a marker of lipid peroxidation, can also be quantified to assess oxidative stress. spandidos-publications.com

The anti-inflammatory potential of a compound is often investigated by measuring its effect on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). spandidos-publications.com The expression of specific proteins involved in cellular signaling pathways can be analyzed using Western blotting, a technique that separates proteins by size and detects them with specific antibodies. scispace.com At the genetic level, the expression of relevant genes can be quantified using real-time polymerase chain reaction (RT-PCR). scispace.com

For analysis in biological samples, such as plasma or tissue homogenates obtained from in vivo studies, the highly sensitive and specific LC-MS/MS methods described in the previous section are indispensable for accurate quantification of the compound and its metabolites. The development of these bioanalytical methods involves a rigorous validation process to ensure accuracy, precision, and reliability.

The table below summarizes some of the common bioanalytical assays that would be relevant for characterizing the biological activity of this compound.

| Assay Type | Purpose | Example Techniques | References |

| Cell Viability | To assess the effect of the compound on cell survival and proliferation. | MTT Assay | spandidos-publications.com |

| Antioxidant Activity | To determine the compound's ability to counteract oxidative stress. | Measurement of SOD and GSH activity, MDA levels. | spandidos-publications.com |

| Anti-inflammatory Activity | To evaluate the compound's effect on inflammatory responses. | Measurement of TNF-α levels. | spandidos-publications.com |

| Protein Expression Analysis | To investigate the compound's impact on cellular signaling pathways. | Western Blotting | scispace.com |

| Gene Expression Analysis | To quantify changes in the expression of target genes. | Real-Time Polymerase Chain Reaction (RT-PCR) | scispace.com |

| Quantification in Biological Matrices | To measure the concentration of the compound in plasma, tissues, etc. | LC-MS/MS | nih.govjst.go.jpresearchgate.net |

Future Perspectives and Emerging Research Avenues for 15 Epi Danshenol a

Exploration of Undiscovered Pharmacological Targets

The full spectrum of molecular targets for 15-Epi-Danshenol-A is yet to be elucidated. Future research should prioritize the identification of novel proteins, enzymes, and signaling pathways with which this compound interacts. Network pharmacology studies on complex herbal formulations containing Danshen have suggested a multitude of potential targets for its constituent compounds. For instance, analyses of Dan-Shen Decoction have implicated targets such as AKT1 and MAPK1 in its therapeutic effects on ischemic heart disease. nih.gov These studies provide a rational starting point for investigating this compound.

Initial research on the related compound Danshenol A has shown an inhibitory effect on the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in endothelial cells, a process mediated by NADPH oxidase 4 (NOX4). nih.gov This finding highlights a potential anti-inflammatory and cardiovascular protective role. Given the structural similarity, it is plausible that this compound may interact with these or related targets. Future investigations should employ a combination of affinity-based proteomics, computational docking, and functional screening assays to map the direct binding partners and downstream effects of this compound.

Table 1: Potential Pharmacological Targets for this compound Based on Related Compounds

| Target Protein/Enzyme | Associated Pathway/Process | Potential Therapeutic Area | Source Compound(s) |

| AKT1 | PI3K-Akt Signaling Pathway | Ischemic Heart Disease, Cancer | Dan-Shen Decoction |

| MAPK1 | MAPK Signaling Pathway | Ischemic Heart Disease, Inflammation | Dan-Shen Decoction |

| NOX4 | Reactive Oxygen Species Production | Cardiovascular Disease, Inflammation | Danshenol A |

| ICAM-1 | Cell Adhesion, Inflammation | Atherosclerosis, Inflammation | Danshenol A |

Development of Advanced Synthetic Routes for Optimized Analogs

To fully explore the therapeutic potential of this compound and to overcome limitations of natural abundance, the development of efficient and scalable synthetic routes is paramount. While specific synthetic pathways for this compound are not extensively documented, modern organic synthesis offers a plethora of strategies that could be adapted for this purpose. beilstein-journals.org Future research in this area should focus on creating a diverse library of analogs to probe structure-activity relationships (SAR).

Key synthetic strategies could include:

Asymmetric Synthesis: To control the specific stereochemistry at the C-15 position, which defines the "epi" configuration and is likely crucial for biological activity.

Late-Stage Functionalization: To introduce a variety of chemical groups onto the core Danshenol scaffold, allowing for rapid generation of analogs with modified properties such as solubility, metabolic stability, and target affinity.

Flow Chemistry and Biocatalysis: To develop more sustainable and efficient manufacturing processes for lead candidates.

By systematically modifying the functional groups on the this compound molecule, it will be possible to optimize its pharmacological profile, potentially leading to the discovery of derivatives with enhanced potency and selectivity for specific targets.

Integration with Systems Biology and Network Pharmacology Approaches

The "one-molecule, one-target" paradigm is often insufficient to understand the complex biological effects of natural products. Systems biology and network pharmacology offer a holistic framework to investigate the multifaceted mechanisms of action of compounds like this compound. nih.govembopress.org These approaches integrate multi-omics data (genomics, proteomics, metabolomics) to construct comprehensive interaction networks, providing insights into how a compound modulates cellular and physiological processes. nih.govfrontiersin.org

Future research should leverage these powerful computational tools to:

Predict Novel Targets and Pathways: By analyzing the global effects of this compound on cellular systems, new and unexpected therapeutic applications may be uncovered. frontiersin.org

Identify Biomarkers of Response: Systems-level data can help in identifying molecular signatures that predict which patient populations are most likely to benefit from treatment with this compound or its analogs. nih.gov

Elucidate Polypharmacology: These methods are well-suited to understanding how a single compound can interact with multiple targets to produce a synergistic therapeutic effect, a common characteristic of natural products. frontiersin.orgbiorxiv.org

By combining computational predictions with experimental validation, a more complete picture of the therapeutic potential and mechanism of action of this compound can be developed. This integrated approach will be crucial in advancing this promising natural product from a laboratory curiosity to a clinically relevant therapeutic agent.

Q & A

Q. How should researchers address batch-to-batch variability in natural extracts containing this compound?

- Methodological Answer : Standardize extraction protocols (e.g., solvent ratios, extraction time). Quantify this compound via qNMR or LC-MS in each batch. Use chemometric tools (e.g., PCA) to identify variability sources (e.g., seasonal changes in plant material). Include batch numbers in metadata for retrospective analysis .

Cross-Disciplinary Integration

Q. What multi-omics approaches can elucidate this compound’s polypharmacology?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC/LC-MS) to map pathways affected by the compound. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis. Validate hub targets via CRISPR-Cas9 knockout or overexpression. Cross-reference with clinical databases (e.g., PharmGKB) to prioritize therapeutic hypotheses .

Q. How can molecular dynamics simulations improve understanding of this compound’s binding kinetics?

- Methodological Answer : Run simulations (e.g., GROMACS, AMBER) to model ligand-receptor interactions over microsecond timescales. Calculate binding free energies (MM/PBSA, MM/GBSA) and identify key residues via per-residue decomposition. Validate with mutagenesis studies (e.g., alanine scanning). Compare with experimental kinetics (SPR, ITC) to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.